REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH3:14])[C:8](C)=[CH:9][CH:10]=[CH:11][CH:12]=1.C([O:17][CH2:18]C)C.CCCCCC.C1(C)C=CC=CC=1.C[CH2:34][O:35]CC>O1CCCC1>[C:7]1([CH:14]([CH2:18][OH:17])[CH2:34][OH:35])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,8.9.10|
|
Name
|
hexane toluene ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C1(=CC=CC=C1)C.CCOCC
|
Name
|
|
Quantity
|
180 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
diethyl phenylmalonic acid ester
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with rapid stirring to about 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a distillation apparatus leading to a nitrogen outlet
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated to about 135° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at such temperature for approximately two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to about 0° C.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
residual hydride is quenched with water
|
Type
|
ADDITION
|
Details
|
90 ml of 2N hydrochloric acid is added to complete hydrolysis
|
Type
|
EXTRACTION
|
Details
|
The solution is then extracted twice with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed with saturated potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield crude 2-phenyl-1,3-propanediol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |